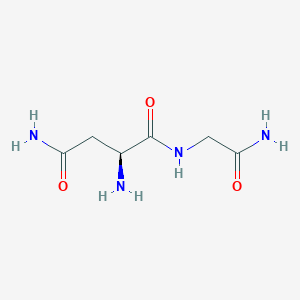
L-Asparaginylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
S-(2-Amino-2-oxoethyl)cysteine: Shares a similar amino-oxoethyl group but differs in its overall structure and properties.
N-(2-Amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide: Another compound with a similar functional group but distinct chemical behavior.
Uniqueness
(S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
83345-48-6 |
|---|---|
Molecular Formula |
C6H12N4O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)butanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-3(1-4(8)11)6(13)10-2-5(9)12/h3H,1-2,7H2,(H2,8,11)(H2,9,12)(H,10,13)/t3-/m0/s1 |
InChI Key |
PAVQPEFYSLQKAF-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)N)N)C(=O)N |
Canonical SMILES |
C(C(C(=O)NCC(=O)N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


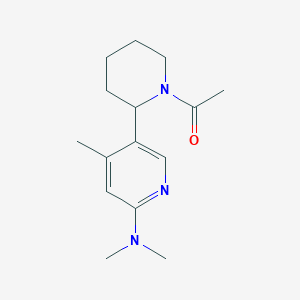
![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)
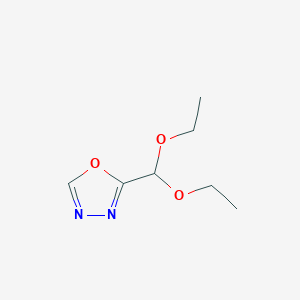

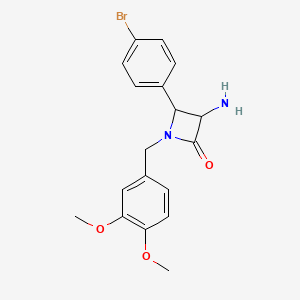
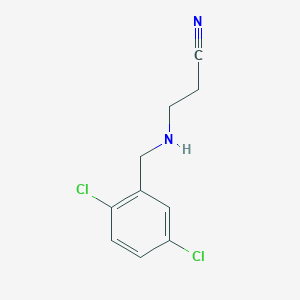
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
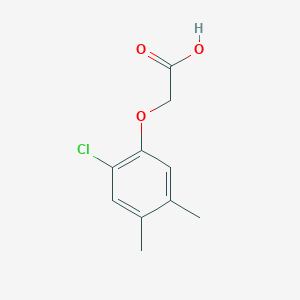
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)

![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
